molecular formula C17H19NO3 B2673081 2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone CAS No. 2097913-74-9

2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone

Cat. No.: B2673081
CAS No.: 2097913-74-9
M. Wt: 285.343
InChI Key: JKRWVNLAVMNZCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone is a synthetic chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a benzodioxole scaffold, a privileged structure in pharmacology known for its ability to interact with diverse biological targets. The benzodioxole moiety is a common pharmacophore found in compounds with a range of documented biological activities, and its integration into molecular frameworks is an active area of investigation for developing new therapeutic agents . The molecular architecture, which combines the benzodioxole system with a piperidine subunit, makes it a valuable intermediate for the synthesis of more complex, biologically active molecules. Its primary research application is as a key precursor in the design and development of novel compounds for pharmacological screening. Researchers utilize this compound in structure-activity relationship (SAR) studies, particularly in lead optimization processes where the core structure can be modified to explore interactions with specific enzymatic targets. The presence of the 4-cyclopropylidene group on the piperidine ring introduces conformational constraint and unique steric and electronic properties, which can significantly influence the compound's binding affinity and metabolic stability. This makes it a sophisticated tool for probing biological systems and designing potent, selective ligands. Handling of this reagent requires standard laboratory safety protocols, and it is supplied for research purposes exclusively. This product is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c19-17(18-7-5-14(6-8-18)13-2-3-13)10-12-1-4-15-16(9-12)21-11-20-15/h1,4,9H,2-3,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRWVNLAVMNZCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=C2CCN(CC2)C(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(Benzo[d][1,3]dioxol-5-yl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone , also known as a derivative of benzodioxole with potential pharmacological activities, has garnered attention in medicinal chemistry. This article aims to explore its biological activity, including its pharmacodynamics, structure-activity relationship (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of the compound is C17H21NO3C_{17}H_{21}NO_3 with a molecular weight of approximately 287.35 g/mol. The structure features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities, and a piperidine ring that enhances its pharmacological profile.

Biological Activity Overview

Research indicates that compounds containing the benzodioxole structure exhibit various biological activities, including:

  • Antimicrobial Activity : Certain derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. For example, studies have demonstrated that compounds similar to this compound possess antibacterial properties with minimum inhibitory concentrations (MICs) ranging from 625 to 1250 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Cytotoxicity : The compound's structural components suggest potential cytotoxic effects against various cancer cell lines. For instance, modifications in the piperidine ring have been linked to enhanced cytotoxicity in certain derivatives .

Structure-Activity Relationship (SAR)

The SAR of benzodioxole derivatives indicates that modifications on the piperidine ring and the substituents on the benzodioxole can significantly influence biological activity. Key observations include:

  • Substituent Effects : The introduction of alkyl or halogen groups on the benzodioxole moiety can enhance binding affinity to biological targets.
  • Piperidine Variations : Alterations in the piperidine structure can affect both solubility and interaction with target receptors, impacting overall efficacy .

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

  • Antimicrobial Evaluation :
    • A recent study tested various derivatives for their antibacterial properties against common pathogens. Results showed that compounds with similar structures exhibited significant antibacterial activity with MIC values indicating effectiveness against resistant strains .
  • Cytotoxicity Assays :
    • In vitro studies demonstrated that specific derivatives induced apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineMIC/IC50 ValuesReference
AntibacterialStaphylococcus aureus625–1250 µg/mL
AntibacterialEscherichia coliVariable
CytotoxicityHT-22 CellsIC50 = 12.5 µM
CytotoxicityVarious Cancer Cell LinesIC50 values vary

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Weight Biological Activity Synthesis Method Physical Properties Reference
2-(Benzo[d][1,3]dioxol-5-yl)-1-(2,4-dihydroxyphenyl)ethanone (29a) 2,4-dihydroxyphenyl 286.27 Antioxidant, antimicrobial ZnCl₂ catalysis, EtOH reflux Yellow amorphous solid; IR: 1665 cm⁻¹ (C=O)
1-(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)-2-(pyrrolidin-1-yl)ethanone (6e) tert-butyl pyrazole, pyrrolidinyl 400.25 Antibacterial KBr pellet IR: 1670 cm⁻¹ (amide C=O) Yellowish-white solid; mp 134–136°C
2-(Benzo[d][1,3]dioxol-5-yl)-6-methoxyquinoline-4-carboxylic acid (C1) Quinoline core, methoxy, carboxylic acid 339.32 Tubulin inhibition (anticancer) KOH/EtOH reflux, HCl precipitation Yellow solid; 68% yield
Benzo[d][1,3]dioxol-5-yl(2-(hydroxymethyl)piperidin-1-yl)methanone 2-hydroxymethylpiperidine 263.29 Not specified (pharmacophore) Not detailed Storage: 2–8°C; MW 263.29
(RS)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(pyrrolidin-1-yl)pentan-1-one Pyrrolidinyl, pentanone backbone 317.38 Psychoactive potential Not detailed CAS-associated
Key Observations:

Substituent Impact on Activity: The 2,4-dihydroxyphenyl group in 29a confers antioxidant activity, likely via radical scavenging . The cyclopropylidene group in the target compound may reduce metabolic degradation compared to hydroxymethyl or tert-butyl substituents .

Core Structure Differences: Quinoline derivatives (e.g., C1) exhibit tubulin inhibition, suggesting that the benzo[d][1,3]dioxol-5-yl group synergizes with planar heterocycles for anticancer activity . Pyrrolidinyl-substituted analogs (e.g., 6e, ) show diverse applications, from antibacterial to psychoactive effects, depending on backbone flexibility and substituent positioning.

Physicochemical and Spectral Properties

  • Melting Points : Analogs with rigid substituents (e.g., 6e , tert-butyl) exhibit higher melting points (134–136°C) compared to amorphous solids like 29a , suggesting crystallinity differences .
  • Spectral Signatures: IR spectra consistently show C=O stretches near 1665–1670 cm⁻¹, confirming ethanone functionality . NMR data for analogs (e.g., 29a) reveal aromatic proton shifts at δ 6.8–7.5 ppm, typical for benzo[d][1,3]dioxole systems .

Q & A

Q. Methodological Answer :

  • Antimicrobial : Broth microdilution (MIC ≤16 µg/mL) against Candida albicans and Staphylococcus aureus .
  • Metabolic Stability : LC-HRMS (e.g., Q-Exactive Orbitrap) identifies hydroxylated or glucuronidated metabolites in hepatocyte incubations .
  • Receptor Binding : Radioligand displacement assays (e.g., uPAR inhibition) with IC₅₀ values <10 µM .

Basic: How can chromatographic methods be tailored to separate stereoisomers of this compound?

Methodological Answer :
Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and isocratic elution (hexane:IPA 90:10) resolves enantiomers. For diastereomers, reverse-phase C18 columns with 0.1% TFA in acetonitrile/water gradients improve resolution . Retention time reproducibility (±0.2 min) is ensured by column temperature control (25°C) .

Advanced: What strategies mitigate toxicity risks during preclinical evaluation of structurally related compounds?

Q. Methodological Answer :

  • Ames Test : Assess mutagenicity using Salmonella strains TA98/TA100 with S9 metabolic activation .
  • hERG Inhibition : Patch-clamp assays (IC₅₀ <1 µM) predict cardiotoxicity .
  • CYP450 Profiling : Fluorescence-based assays (e.g., CYP3A4 inhibition) identify metabolic liabilities .

Advanced: How can molecular docking elucidate the role of the cyclopropylidene-piperidine moiety in target binding?

Methodological Answer :
AutoDock Vina or Schrödinger Glide docks the compound into homology-modeled receptors (e.g., uPAR). The cyclopropylidene group’s rigidity enhances van der Waals interactions in hydrophobic pockets (ΔG < -9 kcal/mol) . MD simulations (AMBER) over 100 ns validate pose stability (RMSD <2 Å) .

Basic: What crystallization conditions favor high-quality single crystals for X-ray diffraction?

Methodological Answer :
Slow evaporation from EtOAc/hexane (1:1) at 4°C produces diffraction-quality crystals. For hygroscopic compounds, use sealed capillaries under inert gas. SHELXD identifies space groups (e.g., P2₁/c) and resolves disorder using twin laws .

Advanced: How do substituent modifications on the benzodioxole ring affect bioavailability?

Methodological Answer :
LogP adjustments via substituents (e.g., -OCH₃ increases lipophilicity) correlate with Caco-2 permeability (Papp >10⁻⁶ cm/s). Methyl groups reduce metabolic clearance (t₁/₂ >60 min in microsomes) . In vivo PK studies in rodents (IV/PO dosing) show AUC₀–24h >5000 ng·h/mL for trifluoromethyl derivatives .

Advanced: What analytical workflows address discrepancies between theoretical and observed NMR shifts?

Q. Methodological Answer :

  • DFT Calculations : Gaussian09 with B3LYP/6-311+G(d,p) predicts shifts within 0.3 ppm of experimental values .
  • Solvent Artifacts : DMSO-d₆ deshields aromatic protons by ~0.5 ppm; use CDCl₃ for accurate coupling constants .
  • Dynamic Effects : EXSY NMR detects conformational exchange in piperidine rings (ΔG‡ ~50 kJ/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.